2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide
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Overview
Description
2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.69 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiophene ring, a chloro group, and an acetamide moiety .
Preparation Methods
The synthesis of 2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide involves several steps. One common synthetic route includes the reaction of 2-chloroacetamide with thien-2-ylmethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and thiophene ring play crucial roles in binding to these targets, while the acetamide moiety can form hydrogen bonds with amino acid residues in the active site. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide can be compared with similar compounds, such as:
2-chloro-N-{[(phenylmethyl)amino]carbonyl}acetamide: This compound has a phenyl ring instead of a thiophene ring, which can affect its binding properties and biological activity.
2-chloro-N-{[(thien-3-ylmethyl)amino]carbonyl}acetamide: The position of the thiophene ring substitution can influence the compound’s reactivity and interactions with molecular targets.
2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}propionamide: The presence of a propionamide moiety instead of an acetamide moiety can alter the compound’s chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-4-7(12)11-8(13)10-5-6-2-1-3-14-6/h1-3H,4-5H2,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTJVDPPLMXOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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